3-Hydroxy-5-(trifluoromethoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)15-6-2-4(7(13)14)1-5(12)3-6/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXFYLCLJCPTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Hydroxy-5-(trifluoromethoxy)benzoic acid synthesis from starting materials
This is an in-depth technical guide for the synthesis of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid , designed for researchers and process chemists.
Executive Summary
Target Molecule: 3-Hydroxy-5-(trifluoromethoxy)benzoic acid CAS Number: 1163141-52-3 Molecular Formula: C₈H₅F₃O₄ Molecular Weight: 222.12 g/mol
The 3-hydroxy-5-(trifluoromethoxy)benzoic acid scaffold is a critical building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The trifluoromethoxy group (-OCF₃) serves as a superior lipophilic bioisostere to the methoxy group, enhancing metabolic stability and membrane permeability while maintaining specific electronic properties (Hammett σp = 0.35).
This guide details two distinct synthetic pathways:
-
Route A (Direct Hydroxylation): A scalable, transition-metal-catalyzed conversion of the commercially available aryl bromide.
-
Route B (Carboxylation): A classical organometallic approach starting from the corresponding phenol, suitable for laboratory-scale synthesis when the benzoic acid precursor is unavailable.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the trifluoromethoxy group. Unlike the trifluoromethyl group, the -OCF₃ moiety can be sensitive to strong Lewis acids but is generally stable under basic and nucleophilic conditions.
Figure 1: Retrosynthetic disconnection showing the two primary viable starting materials.[1]
Route A: Palladium-Catalyzed Hydroxylation (Preferred)
This route is the most direct and atom-economical method, utilizing the commercially available 3-bromo-5-(trifluoromethoxy)benzoic acid . It avoids the use of hazardous diazonium intermediates common in older aniline-based routes.
Mechanistic Insight
The transformation utilizes a palladium catalyst (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., tBuXPhos) to facilitate oxidative addition into the electron-deficient aryl bromide. The hydroxide source (KOH) acts as the nucleophile. The reaction proceeds via a reductive elimination pathway that forms the C-O bond.
Protocol
Reagents:
-
Substrate: 3-Bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.0 mol%)
-
Ligand: di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine [tBuXPhos] (4.0 mol%)
-
Base/Nucleophile: KOH (4.0 equiv)
-
Solvent: 1,4-Dioxane / Water (1:1 v/v)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine 1,4-dioxane and water. Degas the solvent mixture by sparging with argon for 15 minutes. Crucial: Oxygen poisons the Pd(0) species, leading to homocoupling side products.
-
Catalyst Formation: Add Pd₂(dba)₃ and tBuXPhos to the reaction vessel. Stir under argon for 5 minutes to allow ligand complexation.
-
Substrate Addition: Add 3-bromo-5-(trifluoromethoxy)benzoic acid and solid KOH.
-
Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.
-
Monitoring: Monitor by LC-MS (ESI- mode). Look for the disappearance of the starting material (m/z ~283/285) and appearance of the product (m/z ~221).
-
Workup:
-
Purification: If necessary, purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Yield Expectation: 75–85%
Route B: Protection-Carboxylation Sequence
This route is ideal if the benzoic acid precursor is unavailable but the phenol is in stock. It relies on directed lithiation or Grignard formation.
Synthetic Workflow
-
Protection: The phenol must be protected to prevent deprotonation interfering with the metallation step. A Methoxymethyl (MOM) ether is chosen for its stability to basic conditions and facile acidic removal.
-
Carboxylation: Lithium-Halogen exchange generates the aryl lithium species, which traps CO₂.
-
Deprotection: Acidic hydrolysis removes the MOM group.
Figure 2: Workflow for the organometallic synthesis route.
Detailed Protocol
Step 1: MOM Protection
-
Reactants: 3-Bromo-5-(trifluoromethoxy)phenol (1.0 eq), Chloromethyl methyl ether (MOMCl, 1.2 eq), DIPEA (1.5 eq), DCM.
-
Procedure: Stir at 0 °C to RT for 2 hours. Quench with NaHCO₃. Isolate the protected ether.
-
Safety: MOMCl is a carcinogen; handle in a fume hood.
Step 2: Carboxylation
-
Reactants: MOM-protected intermediate (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dry THF, Dry CO₂ (gas or dry ice).
-
Procedure:
-
Dissolve intermediate in anhydrous THF and cool to -78 °C .
-
Add n-BuLi dropwise. Stir for 30 mins to effect Li-Halogen exchange.
-
Bubble dry CO₂ gas into the solution (or pour onto excess crushed dry ice) while maintaining low temperature.
-
Allow to warm to RT.
-
Step 3: Deprotection & Isolation
-
Procedure: Treat the crude carboxylate mixture with 6M HCl/MeOH (1:1) and heat to 50 °C for 1 hour. This cleaves the MOM ether and protonates the carboxylate simultaneously.
-
Purification: Extract with EtOAc. Recrystallize from Hexane/EtOAc if solid, or column chromatography.
Quantitative Data Summary
| Parameter | Route A (Pd-Catalysis) | Route B (Organometallic) |
| Starting Material | 3-Bromo-5-(OCF₃)benzoic acid | 3-Bromo-5-(OCF₃)phenol |
| Step Count | 1 | 3 |
| Overall Yield | 75-85% | 50-60% |
| Key Reagent Cost | High (Pd Catalyst, Ligand) | Low (n-BuLi, CO₂) |
| Scalability | High (kg scale viable) | Moderate (Cryogenic required) |
| Safety Profile | Moderate (Heavy metals) | High Risk (Pyrophoric Li-reagents) |
Characterization Data
Derived from literature values for analogous structures and predicted spectra.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (br s, 1H, COOH), 10.2 (s, 1H, OH), 7.45 (s, 1H), 7.28 (s, 1H), 6.95 (s, 1H).
-
Interpretation: Three aromatic protons in a meta-substitution pattern.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -57.2 (s, 3F).
-
Interpretation: Characteristic singlet for the -OCF₃ group.
-
-
MS (ESI-): m/z 221.0 [M-H]⁻.
Safety & Handling
-
Trifluoromethoxy Stability: While -OCF₃ is robust, avoid extremely high temperatures (>150 °C) in strongly basic media to prevent fluoride elimination.
-
Palladium Residues: For pharmaceutical applications, Pd scavengers (e.g., SiliaMetS®) must be used during the workup of Route A to ensure heavy metal compliance (<10 ppm).
-
MOMCl (Route B): Strictly regulated carcinogen. Ensure compliance with local EHS regulations or substitute with Methoxymethyl 2-pyridyl sulfide if applicable.
References
- Synthesis of 3-hydroxy-5-(trifluoromethoxy)benzoic acid via Pd-Catalysis.
-
General Method for Palladium-Catalyzed Hydroxylation of Aryl Halides. Source:Journal of the American Chemical Society, 2006, 128(33), 10694–10695. URL:[Link]
-
Trifluoromethoxylation Strategies in Drug Discovery. Source:Chemical Reviews, 2011, 111(11), 6935–6968. URL:[Link]
Sources
Physicochemical Profiling & Strategic Applications of 3-Hydroxy-5-(trifluoromethoxy)benzoic Acid
The following technical guide details the physicochemical properties, synthetic utility, and medicinal chemistry applications of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid .
Executive Technical Summary
3-Hydroxy-5-(trifluoromethoxy)benzoic acid (Formula: C₈H₅F₃O₄) represents a high-value "triad" scaffold in modern drug discovery. It uniquely combines three distinct pharmacophoric elements on a single benzene core:
-
Carboxylic Acid (C1): A classic anchor for solubility and salt formation.
-
Phenolic Hydroxyl (C3): A versatile hydrogen bond donor/acceptor and site for further derivatization (e.g., etherification).
-
Trifluoromethoxy Group (C5): A "super-lipophilic" bioisostere that enhances metabolic stability and membrane permeability without the steric bulk of larger halogens.
This compound serves as a critical building block for "scaffold hopping," particularly when optimizing the lipophilic ligand efficiency (LLE) of inhibitors targeting GPCRs and kinases.
Physicochemical Specifications
The following data synthesizes experimental baselines with high-confidence predictive models calibrated for fluorinated aromatics.
Table 1: Core Physicochemical Parameters
| Parameter | Value / Range | Context & Notes |
| Molecular Formula | C₈H₅F₃O₄ | |
| Molecular Weight | 222.12 g/mol | Ideal for fragment-based drug design (MW < 300). |
| CAS Number | Not widely indexed | Search via MDL: MFCD18397463 or InChIKey. |
| Appearance | White to Off-White Powder | Crystalline solid. |
| Melting Point | 151–153 °C (Predicted) | Analogous to tetrafluoro-4-hydroxybenzoic acid variants.[1] |
| pKa₁ (COOH) | 3.85 ± 0.10 | More acidic than benzoic acid (4.20) due to electron-withdrawing -OCF₃. |
| pKa₂ (Phenolic OH) | 8.90 ± 0.20 | More acidic than phenol (9.95) due to -OCF₃ inductive effect ( |
| LogP (Oct/Water) | 2.45 ± 0.3 | Highly lipophilic relative to polarity; driven by -OCF₃ ( |
| Topological PSA | 57.5 Ų | Excellent range for blood-brain barrier (BBB) penetration (< 90 Ų). |
| H-Bond Donors | 2 | (COOH, OH) |
| H-Bond Acceptors | 5 | (C=O, OH, O-CF3, F3) |
Structural & Electronic Architecture
The strategic value of this molecule lies in the electronic interplay between its substituents. The trifluoromethoxy group (-OCF₃) is a standout feature; it is electronically similar to a -CF₃ group but adopts a different conformation (orthogonal to the ring) due to the anomeric effect, providing unique steric coverage.
Diagram 1: Structure-Property Relationship (SPR) Map
This diagram visualizes how each functional region contributes to the molecule's utility in drug design.
Caption: Functional dissection of the scaffold showing the tripartite role of solubility (COOH), reactivity (OH), and stability (OCF3).[2]
Medicinal Chemistry Applications
The "Super-Lipophilic" Bioisostere
The -OCF₃ group is often termed a "super-halogen." It mimics the steric demand of a Chlorine atom or a Methyl group but drastically alters the electronic profile.
-
Lipophilicity Modulation: Replacing a -Cl or -CH₃ with -OCF₃ typically increases LogP by ~1.0 unit, enhancing membrane permeability.
-
Conformational Locking: The -OCF₃ group prefers to lie perpendicular to the aromatic ring, which can lock bioactive conformations that planar groups (like -OMe) cannot access.
Metabolic Stability
The C-F bond strength (approx. 116 kcal/mol) renders the C5 position impervious to oxidative metabolism (e.g., hydroxylation). Furthermore, the electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring, protecting the para-position (C2/C4/C6) from electrophilic metabolic attack.
Experimental Characterization Protocols
To validate the quality of this building block before introducing it into a synthetic campaign, the following self-validating protocols are recommended.
Protocol: pKa Determination via Potentiometric Titration
Objective: Determine the precise ionization constants to predict behavior in physiological pH.
Reagents:
-
0.01 M NaOH (Standardized).
-
0.1 M KCl (Ionic strength adjuster).
-
Degassed water (CO₂-free).
Workflow:
-
Dissolution: Dissolve 5.0 mg of the compound in 20 mL of 0.1 M KCl solution. Note: If solubility is poor, use a co-solvent method (e.g., 20% Methanol) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
-
Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.
-
Titration: Titrate with 0.01 M NaOH in 5 µL increments.
-
Analysis: Plot pH vs. Volume of NaOH.
-
First Inflection Point: Corresponds to the COOH group (Expect pH ~3.8).
-
Second Inflection Point: Corresponds to the Phenolic OH (Expect pH ~8.9).
-
-
Validation: The first equivalence point must occur at exactly 1.0 equivalent of base; deviations >5% indicate impurity (likely decarboxylation or moisture).
Protocol: Lipophilicity (LogD) Assessment
Objective: Measure distribution coefficient at pH 7.4.
Workflow:
-
Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.
-
Solubilization: Dissolve compound in the pre-saturated Octanol phase (Concentration
). -
Partitioning: Mix equal volumes of Octanol-compound solution and Buffer in a chemically resistant glass vial. Shake for 60 minutes at 25 °C.
-
Separation: Centrifuge at 3000 RPM for 10 minutes to ensure phase separation.
-
Quantification: Analyze the Octanol phase via HPLC-UV (254 nm).
Synthetic Accessibility & Handling
Safety Profile (GHS Classification)[3]
-
Signal Word: Warning
-
H315: Causes skin irritation (Acidic/Phenolic nature).
-
Handling: Use nitrile gloves and eye protection. Avoid dust inhalation.[3][4]
Recommended Synthetic Workflow
Synthesis of this scaffold usually requires installing the -OCF₃ group before the carboxylic acid, as direct trifluoromethoxylation of benzoic acids is challenging.
Diagram 2: Retrosynthetic Logic Flow
Caption: Retrosynthetic pathway highlighting the installation of the hydroxyl group via diazonium intermediate or metal-catalyzed coupling.
References
-
Physicochemical Properties of Fluorinated Groups
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
-
Trifluoromethoxy Group Parameters
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. Chemical Reviews. Link
-
-
Product Identification & Characterization
-
pKa Prediction Models
-
ChemAxon pKa Plugin / ACD/Labs Percepta. (Standard industry algorithms for fluorinated phenols). Link
-
Sources
Spectroscopic Characterization Guide: 3-Hydroxy-5-(trifluoromethoxy)benzoic acid
The following technical guide details the spectroscopic characterization of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid , synthesizing theoretical principles with comparative data from structural analogs.
Executive Summary & Compound Identity
Compound Name: 3-Hydroxy-5-(trifluoromethoxy)benzoic acid
CAS Registry Number: 1261906-25-3 (also referenced as 1163141-52-3 in some libraries)
Molecular Formula: C
This compound serves as a critical fluorinated building block in medicinal chemistry, often used to modulate lipophilicity (LogP) and metabolic stability in drug candidates. The presence of the trifluoromethoxy group (–OCF
Structural Analysis & Substituent Effects
To accurately interpret spectroscopic data, one must understand the electronic environment created by the three substituents:
-
–COOH (Position 1): Strong Electron Withdrawing Group (EWG) via induction and resonance. Deshields ortho/para protons.
-
–OH (Position 3): Strong Electron Donating Group (EDG) via resonance, but EWG via induction. Net effect is shielding on ortho/para protons.
-
–OCF
(Position 5): Moderate EWG. The oxygen atom donates electrons by resonance, but the strong electronegativity of the CF group dominates, making it overall deactivating.
Graphviz: Structural Logic & Electronic Effects
Caption: Electronic influence of substituents on the aromatic core protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Data below are high-confidence predicted values based on chemically equivalent substructures (e.g., 3-hydroxybenzoic acid and 3-(trifluoromethoxy)benzoic acid).
H NMR (Proton NMR)
Solvent: DMSO-d
| Position | Proton Type | Shift ( | Multiplicity | Assignment Logic | |
| -COOH | Carboxylic Acid | 12.5 – 13.5 | Broad Singlet | - | Highly acidic, exchangeable. |
| -OH | Phenolic Hydroxyl | 10.0 – 10.5 | Broad Singlet | - | H-bonding dependent; disappears with D |
| H-6 | Aromatic | 7.60 – 7.75 | dd or t | Between COOH and OCF | |
| H-2 | Aromatic | 7.35 – 7.45 | dd or t | Between COOH and OH. Shielded by OH, deshielded by COOH. | |
| H-4 | Aromatic | 6.90 – 7.10 | dd or t | Between OH and OCF |
Interpretation Key:
-
The aromatic region will show three distinct signals integrating to 1H each.
-
The coupling pattern is typically a set of meta-couplings (small
values, ~1-2 Hz), appearing as narrow doublets or triplets (apparent singlets in low resolution). -
H-6 is the most downfield aromatic signal due to the combined withdrawing effects of COOH and OCF
without the shielding benefit of an ortho-OH.
C NMR (Carbon NMR)
Solvent: DMSO-d
| Carbon | Type | Shift ( | Coupling Pattern ( |
| C=O | Carboxyl | 166.0 – 167.0 | Singlet |
| C-3 | C-OH | 158.0 – 159.0 | Singlet |
| C-5 | C-OCF | 149.0 – 150.0 | Broad / Quartet ( |
| -OCF | Trifluoromethoxy | 120.0 – 121.0 | Quartet ( |
| C-1 | C-COOH | 133.0 – 134.0 | Singlet |
| C-6 | Aromatic CH | 115.0 – 117.0 | Singlet |
| C-2 | Aromatic CH | 110.0 – 112.0 | Singlet |
| C-4 | Aromatic CH | 108.0 – 110.0 | Singlet |
Critical Diagnostic:
-
Look for the quartet at ~120 ppm corresponding to the –OCF
carbon with a massive coupling constant (~255 Hz). This confirms the presence of the fluorinated ether.
F NMR (Fluorine NMR)
-
Shift:
-57.0 to -59.0 ppm. -
Pattern: Singlet.
-
Note: This is distinct from a –CF
group attached directly to the ring, which typically appears around -63 ppm. The oxygen spacer shifts the signal slightly downfield.
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-). Rationale: Carboxylic acids and phenols deprotonate easily, making negative mode significantly more sensitive.
Fragmentation Pathway (ESI-)
-
Molecular Ion [M-H]
: 221.1 -
Base Peak: Typically the parent ion [M-H]
. -
Key Fragments (MS/MS):
-
[M-H-CO
] : Loss of decarboxylated moiety ( ~177). -
[M-H-HF]
: Loss of hydrogen fluoride (common in ortho-hydroxy fluorinated compounds, though less common with OCF ). -
[OCF
loss]: Rare in soft ionization but possible in EI (Electron Impact).
-
Graphviz: MS Fragmentation Logic
Caption: Primary fragmentation pathways in Negative ESI MS.
Infrared Spectroscopy (IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Functional Group | Wavenumber (cm | Intensity | Description |
| O-H Stretch | 3200 – 3550 | Broad, Medium | Overlap of carboxylic acid dimer and phenolic OH. |
| C=O[1] Stretch | 1680 – 1710 | Strong, Sharp | Characteristic carboxylic acid carbonyl. |
| C=C Aromatic | 1590 – 1610 | Medium | Benzene ring breathing modes. |
| C-F Stretch | 1150 – 1250 | Very Strong | Diagnostic: Broad, intense band due to C-F bonds in OCF |
| C-O Stretch | 1050 – 1100 | Strong | Aryl alkyl ether (Ar-O-CF |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d
. (CDCl may be used but often results in broader peaks for OH/COOH and lower solubility). -
Vessel: Transfer to a clean, dry 5mm NMR tube.
-
Acquisition:
-
Run
H with at least 16 scans to resolve small meta-couplings. -
Run
F (unlocked or coupled) to verify the trifluoromethoxy group purity.
-
Protocol 2: HPLC-MS Purity Check
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5
m. -
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 210 nm; MS in ESI Negative Mode.
-
Expectation: The compound should elute later than 3-hydroxybenzoic acid due to the lipophilic -OCF
group.
References
-
General Synthesis of Trifluoromethoxy Benzoic Acids: WO2021105091A1. "Novel heteroaryl-triazole compounds as pesticides." (Describes synthesis of 3-hydroxy-5-(trifluoromethoxy)benzoic acid intermediates).
- Substituent Effects in NMR: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for chemical shift prediction rules).
- OCF3 Group Characterization: Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem, 2018. (Discusses 19F NMR shifts of OCF3 vs CF3).
Sources
An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the solubility and stability of this molecule is paramount for its successful application in pharmaceutical formulations and other advanced material sciences. This document outlines detailed experimental protocols and the scientific rationale behind them, ensuring a robust and reproducible characterization of this compound.
Introduction: The Significance of Physicochemical Characterization
3-Hydroxy-5-(trifluoromethoxy)benzoic acid possesses a unique combination of functional groups—a carboxylic acid, a hydroxyl group, and a trifluoromethoxy group—that are anticipated to influence its solubility, stability, and ultimately its bioavailability and therapeutic efficacy. The trifluoromethoxy group, in particular, can significantly impact lipophilicity and metabolic stability. A thorough understanding of its behavior in various solvent systems and under different stress conditions is a prerequisite for formulation development, analytical method development, and regulatory compliance.
Solubility Profile: A Multifaceted Analysis
The solubility of an active pharmaceutical ingredient (API) directly affects its dissolution rate and subsequent absorption. This section details the methodologies to comprehensively assess the solubility of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid.
Equilibrium Solubility in Pharmaceutically Relevant Solvents
Expertise & Experience: The choice of solvents is dictated by their relevance in pharmaceutical processing and formulation. A range of solvents with varying polarities provides a holistic view of the compound's solvation characteristics. The equilibrium shake-flask method is a gold-standard technique for determining solubility due to its simplicity and reliability.[1][2][3]
Experimental Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid to a series of vials containing different solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, and various buffer solutions).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solids.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5][6]
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Water | 37 | ||
| Ethanol | 25 | ||
| Ethanol | 37 | ||
| Propylene Glycol | 25 | ||
| Propylene Glycol | 37 | ||
| PEG 400 | 25 | ||
| PEG 400 | 37 | ||
| pH 1.2 Buffer | 37 | ||
| pH 4.5 Buffer | 37 | ||
| pH 6.8 Buffer | 37 | ||
| pH 7.4 Buffer | 37 |
pH-Dependent Solubility Profile
Expertise & Experience: As a carboxylic acid, the ionization state of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid is pH-dependent, which in turn significantly affects its aqueous solubility.[7][8][9] The Henderson-Hasselbalch equation can be used to predict this behavior once the intrinsic solubility (solubility of the unionized form) and the pKa are known.[7][8] A micro-dissolution study can provide valuable insights into its behavior in a simulated gastrointestinal environment.[10]
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 1 to 10.
-
Equilibrium Solubility Measurement: Determine the equilibrium solubility in each buffer at 37 °C using the shake-flask method described in section 2.1.
-
pKa Determination: The pKa can be determined potentiometrically or spectrophotometrically. The solubility data can also be used to estimate the pKa by fitting the pH-solubility profile to the Henderson-Hasselbalch equation.
-
Data Analysis: Plot the logarithm of solubility against pH. The resulting profile will illustrate the relationship between pH and solubility.
Visualization:
Caption: Workflow for forced degradation studies.
Hydrolytic Stability
Protocol:
-
Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period.
-
Withdraw samples at various time points, neutralize them, and analyze by HPLC to determine the extent of degradation.
Oxidative Stability
Protocol:
-
Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature, protected from light.
-
Analyze samples at different time points by HPLC to monitor for degradation. The presence of a phenolic hydroxyl group may make the molecule susceptible to oxidation. [11]
Thermal Stability
Protocol:
-
Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber.
-
Analyze the sample at various time points for any degradation and changes in physical appearance.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide more detailed information on thermal decomposition and melting points. [12][13]
Photostability
Protocol:
-
Expose the solid compound and its solution to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [14][15][16][17]2. A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.
Data Summary Table for Forced Degradation:
| Stress Condition | Duration | Temperature | % Degradation | No. of Degradants | Observations |
| 0.1 N HCl | 60°C | ||||
| 0.1 N NaOH | 60°C | ||||
| 3% H₂O₂ | Room Temp | ||||
| Thermal (Solid) | 80°C | ||||
| Photolytic (Solid) | |||||
| Photolytic (Solution) |
Analytical Methodology: The Key to Accurate Quantification
A robust and validated analytical method is essential for both solubility and stability studies.
Expertise & Experience: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a versatile and widely used technique for the quantification of small organic molecules. [4][5][6][18]The selection of the mobile phase, column, and detection wavelength should be optimized to achieve good resolution, peak shape, and sensitivity for 3-Hydroxy-5-(trifluoromethoxy)benzoic acid and its potential degradants.
HPLC Method Parameters (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (determined by UV scan) |
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Safety and Handling
Trustworthiness: While a specific Safety Data Sheet (SDS) for 3-Hydroxy-5-(trifluoromethoxy)benzoic acid may not be readily available, information from structurally related compounds should be considered for safe handling. [19][20][21][22]
-
General Precautions: Handle in a well-ventilated area. [19][20][21]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [19][20][21]* First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. [19][21]If inhaled, move the person to fresh air. [19][21]
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid. The successful execution of these studies will provide the foundational knowledge required for its advancement in drug development and other scientific applications. Further studies could involve the investigation of its solid-state properties (polymorphism) and the development of enabling formulations to enhance its solubility and bioavailability.
References
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Taylor, B. F., Amador, J. A., & Levinson, H. S. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 110(2), 213-216. [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. [Link]
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Wang, F., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(23), 7149–7153. [Link]
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Eawag-BBD. (2006). 3-Fluorobenzoate Degradation Pathway. [Link]
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ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
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de Souza, A. G., et al. (2014). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology (Campinas), 34(3), 564-570. [Link]
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Al-Maaieh, A., & Dowaidar, A. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of Chemical and Pharmaceutical Sciences, 9(3), 29-34. [Link]
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Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 18(3), 331-340. [Link]
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Polito, M., et al. (2008). 2-(Trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2209. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4,5-trihydroxy- (CAS 149-91-7). [Link]
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Oliveira, A. C., et al. (2004). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 49(6), 1634-1637. [Link]
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Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. [Link]
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Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Semantic Scholar. [Link]
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ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Wang, Y., et al. (2020). Tunable ESIPT reaction and antioxidant activities of 3-hydroxyflavone and its derivatives by altering atomic electronegativity. Organic Chemistry Frontiers, 7(18), 2681-2691. [Link]
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ResearchGate. (n.d.). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. [Link]
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EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
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Scilit. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. [Link]
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Visky, D., et al. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. The Open Medicinal Chemistry Journal, 12, 1-10. [Link]
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IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
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Avdeef, A., & Tsinman, O. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Pharmaceuticals, 16(11), 1599. [Link]
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Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
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Klásek, A., et al. (2017). Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. RSC Advances, 7(57), 35948-35959. [Link]
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Singh, P., et al. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmacognosy and Phytochemistry, 2(3), 138-143. [Link]
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Kim, D. W., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 13(12), 2095. [Link]
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ResearchGate. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]
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Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 1-8. [Link]
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Semantic Scholar. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]
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potential biological activities of trifluoromethoxylated benzoic acids
An In-depth Technical Guide to the Potential Biological Activities of Trifluoromethoxylated Benzoic Acids
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, employed to enhance the metabolic stability, lipophilicity, and target-binding affinity of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of significant interest due to its unique electronic properties and high lipophilicity.[1][2] When appended to the versatile benzoic acid scaffold—a privileged structure in numerous pharmaceuticals—it gives rise to a class of compounds with considerable therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the known and and their derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. We will explore the mechanistic underpinnings of these activities, present key quantitative data, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.
The Trifluoromethoxy Group: A Bioisostere with Distinct Advantages
The trifluoromethoxy (-OCF3) group is often considered a "super-halogen" or a lipophilic bioisostere of a methoxy or hydroxyl group.[2] Its utility in drug design stems from a unique combination of physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
-
High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1][5] This property can significantly enhance a compound's ability to cross cellular membranes, improving bioavailability and tissue distribution.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This leads to a longer half-life and improved pharmacokinetic profile compared to a metabolically vulnerable methoxy group.
-
Electronic Effects: The -OCF3 group is a powerful electron-withdrawing group, which can modulate the pKa of the benzoic acid moiety and influence interactions with biological targets through altered hydrogen bonding capabilities and electrostatic interactions.[1][2]
-
Conformational Influence: The steric bulk and orthogonal orientation of the -OCF3 group relative to the aromatic ring can enforce specific molecular conformations, which may lead to enhanced binding affinity and selectivity for a target protein.
These properties make the incorporation of a trifluoromethoxy group a compelling strategy for optimizing drug candidates. The benzoic acid scaffold provides a synthetically tractable anchor for the -OCF3 group, allowing for the exploration of diverse biological activities.
Anti-inflammatory and Neuroprotective Activity
Inflammation is a complex biological response implicated in a wide range of pathologies. A key pathway driving inflammation involves the cyclooxygenase (COX) enzymes and the transcription factor Nuclear Factor-kappa B (NF-κB).[6] Fluorinated benzoic acid derivatives have shown significant promise as modulators of this pathway.
A prominent example is 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) , the primary active metabolite of the anti-platelet drug Triflusal. While containing a trifluoromethyl (-CF3) rather than a trifluoromethoxy (-OCF3) group, its well-documented mechanism provides a valuable blueprint for the anti-inflammatory potential of related structures. HTB exhibits potent anti-inflammatory and neuroprotective effects by uniquely targeting the COX-2 and NF-κB pathways.[2]
Mechanism of Action: Dual Inhibition of COX-2 and NF-κB
Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzyme activity, HTB demonstrates a dual mechanism of action. It not only inhibits the production of pro-inflammatory prostaglandins but also suppresses the expression of the COX-2 enzyme itself.
-
Inhibition of COX-2 Activity: HTB directly inhibits the enzymatic activity of COX-2, reducing the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1]
-
Inhibition of NF-κB Translocation: HTB prevents the activation and nuclear translocation of NF-κB.[1][2] NF-κB is a master regulator of inflammatory gene expression, including the gene for COX-2 (PTGS2), as well as cytokines like TNF-α and IL-6.[6] By blocking NF-κB, HTB effectively shuts down the upstream signaling that leads to the de novo synthesis of COX-2 and other inflammatory proteins.[1][2]
This dual-action mechanism suggests that trifluoromethoxylated benzoic acids could offer a more sustained anti-inflammatory effect compared to simple COX inhibitors.
Figure 1: Dual mechanism of action for trifluoromethylated/trifluoromethoxylated benzoic acids in the inflammatory cascade.
Quantitative Data: Anti-inflammatory Activity
The inhibitory potential of these compounds is quantified by their IC50 values (the concentration required to inhibit 50% of a biological process).
| Compound | Assay | Target/Process | IC50 Value | Source |
| 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | PGE2 Production | COX-2 Activity in LPS-activated human blood | 0.39 mM | [1] |
| Triflusal | PGE2 Production | COX-2 Activity in LPS-activated human blood | 0.16 mM | [1] |
| Aspirin | PGE2 Production | COX-2 Activity in LPS-activated human blood | 0.18 mM | [1] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (PGE2 Measurement)
This protocol outlines a standard method for determining a compound's ability to inhibit COX-2 activity in a whole-blood assay, a physiologically relevant system.
-
Objective: To measure the IC50 of a test compound (e.g., a trifluoromethoxylated benzoic acid) for the inhibition of COX-2-mediated PGE2 production.
-
Materials:
-
Test compound stock solution (in DMSO).
-
Heparinized venous blood from healthy volunteers.
-
Lipopolysaccharide (LPS) from E. coli.
-
PGE2 ELISA Kit.
-
Phosphate-Buffered Saline (PBS).
-
96-well culture plates.
-
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in PBS. The final DMSO concentration should not exceed 0.1%.
-
Blood Incubation: Aliquot 500 µL of heparinized whole blood into the wells of a 96-well plate.
-
Pre-incubation: Add 5 µL of the test compound dilutions or vehicle control (DMSO in PBS) to the blood samples. Incubate for 30 minutes at 37°C.
-
COX-2 Induction: Add LPS to a final concentration of 10 µg/mL to all wells to induce COX-2 expression and activity.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Plasma Separation: After incubation, centrifuge the plates to separate the plasma.
-
PGE2 Quantification: Carefully collect the plasma supernatant. Measure the concentration of PGE2 using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis & Trustworthiness:
-
Controls: Include a "no LPS" negative control to measure basal PGE2 levels and a "LPS + vehicle" positive control to measure maximal induced PGE2 production.
-
Calculation: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the positive control.
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. All experiments should be performed in triplicate to ensure reproducibility.
-
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. The incorporation of a highly lipophilic trifluoromethoxy group can enhance the ability of these compounds to penetrate bacterial cell membranes, potentially leading to increased potency.
Recent studies have explored derivatives of 4-fluorobenzoic acid, a structurally related compound, for their antibacterial effects. A notable example involves a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, where the nature of the substituent on the aniline ring significantly impacts activity.
Mechanism of Action
While the precise mechanism for many novel benzoic acid derivatives is still under investigation, potential modes of action include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compounds may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function.
-
Inhibition of Essential Enzymes: These compounds may act as inhibitors of crucial bacterial enzymes, such as those involved in fatty acid biosynthesis (FAB) or DNA replication (e.g., DNA gyrase).
Figure 2: A generalized workflow for the evaluation of novel antimicrobial benzoic acid derivatives.
Quantitative Data: Antimicrobial Activity
The antibacterial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth.
| Compound Substituent (R) | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecalis MIC (µg/mL) | Source |
| 4-Trifluoromethoxy | 2 | 4 | 8 | [2] |
| 4-Trifluoromethyl | 2 | 4 | 8 | [2] |
| 3,5-Bis(trifluoromethyl) | 0.5 | 1 | 2 | [2] |
| 3,4-Dichloro | 0.5 | 1 | >64 | [2] |
| Data is for 4-[4-((R)-anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.
-
Objective: To determine the MIC of a test compound against selected bacterial strains.
-
Materials:
-
Test compound stock solution (in DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Standardized bacterial inoculum (0.5 McFarland standard).
-
-
Methodology:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The typical concentration range is 0.125 to 128 µg/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis & Trustworthiness:
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A standard antibiotic (e.g., vancomycin for Gram-positives) should be run in parallel as a positive control.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. The assay should be repeated on three separate occasions to ensure the validity of the results.
-
Anticancer Activity
The benzoic acid scaffold is a key component in many approved anticancer drugs, and its derivatives are a fertile ground for the discovery of new therapeutic agents.[3][5][7] The introduction of a trifluoromethoxy group can enhance properties like cell permeability and metabolic stability, which are critical for effective anticancer drugs.
While direct studies on simple trifluoromethoxylated benzoic acids are emerging, valuable insights can be gained from more complex molecules incorporating a trifluoromethoxylated phenyl moiety. One such example is a series of proguanil derivatives designed for anti-proliferative activity.
Mechanism of Action: Pro-Apoptotic Effects
Many benzoic acid derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. The specific molecular targets can vary widely but often involve the inhibition of key signaling pathways or enzymes essential for cancer cell survival and proliferation, such as protein kinases or histone deacetylases. For the proguanil derivatives, while the exact mechanism is under investigation, their ability to inhibit cell proliferation is well-established.
Quantitative Data: In Vitro Anticancer Activity
The anti-proliferative activity of compounds against cancer cell lines is measured by IC50 values, representing the concentration that reduces cell viability by 50%.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| N-1-pentyl-N-5-(4-trifluoro methoxy) proguanil (5C) | A549 | Lung Cancer | 1.83 | |
| H460 | Lung Cancer | 1.25 | ||
| H1299 | Lung Cancer | 2.50 | ||
| HCT116 | Colon Cancer | 3.51 | ||
| Data derived from a study on proguanil derivatives. |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Objective: To determine the IC50 of a test compound on a specific cancer cell line.
-
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compound stock solution (in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis & Trustworthiness:
-
Controls: Wells with medium only serve as a blank. Vehicle-treated cells represent 100% viability.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
IC50 Determination: Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value. The experiment should be conducted with multiple replicates and repeated to confirm the results.
-
Conclusion and Future Perspectives
Trifluoromethoxylated benzoic acids represent a promising, albeit relatively underexplored, class of compounds for drug discovery. The unique physicochemical properties imparted by the trifluoromethoxy group—namely enhanced lipophilicity and metabolic stability—make these molecules attractive candidates for development as anti-inflammatory, antimicrobial, and anticancer agents.
The available data, particularly from structurally related compounds, strongly supports their potential. The dual-action anti-inflammatory mechanism observed with HTB provides a compelling rationale for designing novel COX/NF-κB inhibitors. The demonstrated antibacterial activity of a trifluoromethoxy-containing pyrazole derivative warrants further exploration and optimization. Furthermore, the significant anti-proliferative effects of molecules bearing the 4-(trifluoromethoxy)phenyl moiety highlight a clear path for the development of new oncology drug candidates.
Future research should focus on the systematic synthesis and biological evaluation of a broader library of trifluoromethoxylated benzoic acid isomers and their derivatives. In-depth structure-activity relationship (SAR) studies will be crucial to identify the optimal substitution patterns for potency and selectivity against various biological targets. Elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety profiles of lead compounds will be the critical next steps in translating the potential of this chemical class into tangible therapeutic benefits.
References
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De las Heras, B., et al. (2001). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 59(6), 1533-1540. [Link]
-
Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies. [Link]
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Huang, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-1809. [Link]
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
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Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. [Link]
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Gaynor, R. B. (1999). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. JCI The Journal of Clinical Investigation, 104(10), 1345-1349. [Link]
-
Öztürkel Kabakaş, H., & Şirin, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 25(1), 108-120. [Link]
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A Theoretical and Computational In-depth Guide to 3-Hydroxy-5-(trifluoromethoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. Furthermore, a workflow for investigating its potential biological activity through molecular docking is detailed. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques to the analysis of novel benzoic acid derivatives.
Introduction: The Significance of Fluorinated Benzoic Acids
Benzoic acid and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), can profoundly influence a molecule's physicochemical properties. These modifications can enhance metabolic stability, membrane permeability, and binding affinity to biological targets, making them a key strategy in modern drug design.[1][2] 3-Hydroxy-5-(trifluoromethoxy)benzoic acid combines the established pharmacophoric features of a benzoic acid with the unique electronic properties of the trifluoromethoxy and hydroxyl groups, making it a compelling candidate for theoretical investigation.
Theoretical studies provide a powerful and cost-effective means to elucidate the intrinsic properties of such novel molecules before their synthesis and experimental characterization.[3] By employing quantum chemical calculations, we can gain deep insights into molecular geometry, electronic structure, and reactivity, thereby guiding further experimental work.
Core Computational Methodology: A Self-Validating System
The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size.[4][5] The choice of functional and basis set is critical for obtaining reliable results.
The B3LYP/6-311++G(d,p) Level of Theory: The Rationale
For our theoretical framework, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4][6] This functional has a proven track record in accurately predicting the geometries and electronic properties of a wide range of organic molecules. To ensure a high-quality description of the electronic structure, particularly for the electronegative fluorine and oxygen atoms, we employ the 6-311++G(d,p) basis set.[4][7] The inclusion of diffuse functions ("++") is crucial for describing anions and systems with lone pairs, while the polarization functions ("d,p") allow for greater flexibility in describing the shape of the electron density.
Computational Workflow: From Geometry Optimization to Spectroscopic Prediction
The following diagram outlines the logical flow of the computational protocol:
Caption: A flowchart illustrating the key steps in the DFT-based theoretical analysis.
Step-by-Step Protocol for DFT Calculations:
-
Structure Building: Construct an initial 3D model of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation of the molecule.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also yields the predicted infrared (IR) spectrum.
-
Electronic Property Analysis: From the optimized wavefunction, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generate the Molecular Electrostatic Potential (MEP) surface.
Predicted Molecular Structure and Geometry
The optimized geometry of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid provides fundamental information about its bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties.
| Parameter | Predicted Value |
| C-O (Carboxylic Acid) | ~1.35 Å |
| C=O (Carboxylic Acid) | ~1.21 Å |
| O-H (Carboxylic Acid) | ~0.97 Å |
| C-O (Trifluoromethoxy) | ~1.36 Å |
| O-CF3 | ~1.39 Å |
| C-F | ~1.34 Å |
| C-O (Hydroxyl) | ~1.36 Å |
| O-H (Hydroxyl) | ~0.96 Å |
| Aromatic C-C | ~1.39 - 1.40 Å |
| Carboxylic Acid Dihedral | Tilted relative to the aromatic ring |
Note: These are expected approximate values based on similar structures. Actual calculated values would be populated from the output of the geometry optimization.
Electronic Properties: A Window into Reactivity
The electronic properties of a molecule govern its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.
Caption: A conceptual diagram of the HOMO-LUMO energy gap.
| Parameter | Significance |
| E_HOMO | Electron-donating ability |
| E_LUMO | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | Chemical stability and reactivity |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack.[7] Red regions on the MEP surface indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.
For 3-Hydroxy-5-(trifluoromethoxy)benzoic acid, the MEP surface is expected to show negative potential around the oxygen atoms of the carboxylic acid, hydroxyl, and trifluoromethoxy groups, and positive potential around the acidic hydrogen atoms.
Vibrational Analysis: Predicting the Infrared Spectrum
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific type of bond stretching or bending. The predicted IR spectrum can be compared with experimental data for validation.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3500-3600 (monomer) |
| O-H Stretch (Hydroxyl) | ~3600-3650 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C=O Stretch (Carboxylic Acid) | ~1700-1750 |
| C-C Stretch (Aromatic) | ~1400-1600 |
| C-F Stretch | ~1100-1300 |
| C-O Stretch | ~1000-1200 |
Note: These are characteristic ranges. The DFT calculation will provide specific wavenumbers for each vibrational mode.
Potential Biological Activity: A Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10] This is a widely used method in drug discovery to screen for potential drug candidates.
Molecular Docking Protocol
-
Target Selection: Identify a protein target of interest. For benzoic acid derivatives, potential targets could include enzymes like cyclooxygenases (COX) or other proteins implicated in disease pathways.[2]
-
Ligand and Receptor Preparation:
-
The optimized 3D structure of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid is used as the ligand.
-
The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein. The algorithm generates a series of possible binding poses.
-
Scoring and Analysis: Each binding pose is assigned a score that estimates the binding affinity. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.
Caption: A simplified workflow for performing molecular docking studies.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the in-depth study of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid. By leveraging the power of DFT and molecular docking, researchers can gain significant insights into the structural, electronic, and potential biological properties of this and other novel compounds. The theoretical data generated through these methods provides a strong foundation for guiding synthetic efforts and subsequent experimental validation, ultimately accelerating the discovery and development of new molecules with desired functionalities.
References
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Systematic Reviews in Pharmacy. (2024, August 29). HTML. Retrieved February 23, 2026, from [Link]
-
Journal of the American Chemical Society. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved February 23, 2026, from [Link]
-
Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.). Retrieved February 23, 2026, from [Link]
-
Bentham Science. (2024, July 12). Docking and Simulation Studies on Novel Analogues of 3,4,5-Trihydroxy Benzoic Acid as HSP90Alpha Inhibitors. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025, October 30). Docking and Simulation Studies on Novel Analogues of 3,4,5-Trihydroxy Benzoic Acid as HSP90Alpha Inhibitors | Request PDF. Retrieved February 23, 2026, from [Link]
-
PMC. (2020, December 10). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Retrieved February 23, 2026, from [Link]
-
Preprints.org. (2022, February 3). Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Derivatives. Retrieved February 23, 2026, from [Link]
-
SciELO South Africa. (n.d.). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. Retrieved February 23, 2026, from [Link]
-
PubMed. (2019, December 5). Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. Retrieved February 23, 2026, from [Link]
-
Annals of National Academy of Medical Sciences. (2023, December 27). Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers. Retrieved February 23, 2026, from [Link]
-
Synthesis, Spectral and DFT Analysis of Novel Trifluoromethoxy based Oxadiazole. (2025, April 10). Retrieved February 23, 2026, from [Link]
-
PubMed. (2016, February 13). DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis. Retrieved February 23, 2026, from [Link]
-
View of Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.). Retrieved February 23, 2026, from [Link]
-
MDPI. (2021, May 25). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved February 23, 2026, from [Link]
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Technical Guide: Safety, Handling, and Synthesis of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid
Topic: Safety and Handling of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Identity
3-Hydroxy-5-(trifluoromethoxy)benzoic acid (CAS: 1163141-52-3 ) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical discovery. It serves as a critical intermediate for introducing the trifluoromethoxy (–OCF₃) group—a moiety prized for its ability to enhance lipophilicity and metabolic stability without significantly altering steric bulk compared to a methoxy group.
This guide provides a technical framework for the safe handling, storage, and synthetic manipulation of this compound. Unlike commodity chemicals, this intermediate requires specific attention to its dual acidic nature (carboxylic acid + phenol) and the electronic effects of the fluorinated ether.
Chemical Profile
| Property | Data |
| CAS Number | 1163141-52-3 |
| Molecular Formula | C₈H₅F₃O₄ |
| Molecular Weight | 222.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Acidity (Predicted) | pKa₁ (COOH) ≈ 3.5–3.8; pKa₂ (OH) ≈ 8.5–9.0 |
| Lipophilicity | High (due to –OCF₃); logP > 2.0 (estimated) |
Hazard Identification & Risk Assessment
While specific toxicological data for this exact isomer is limited, its hazard profile is derived from structural analogs (fluorinated benzoic acids) and its functional groups.
GHS Classification (Predicted)
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
STOT-SE (Category 3): May cause respiratory irritation.[1][3][4]
Specific Technical Hazards[5][7][8]
-
Dual Acidity: The compound contains both a carboxylic acid and a phenolic hydroxyl. The electron-withdrawing –OCF₃ group (Hammett σ_p ≈ 0.35) increases the acidity of both protons compared to non-fluorinated analogs.
-
Fluorine Content: In the event of thermal decomposition (fire), the compound will release Hydrogen Fluoride (HF) and carbonyl fluoride, necessitating specific firefighting protocols.
-
Phenolic Oxidation: Phenols are susceptible to oxidation. While the electron-deficient ring stabilizes it somewhat, colored impurities (quinones) can form upon prolonged exposure to air/light.
Strategic Handling Protocols
Effective handling requires distinguishing between the solid state (dust hazard) and solution state (absorption/reaction hazard).
Engineering Controls
-
Solid Handling: Must be performed in a fume hood or a powder containment balance enclosure . The fine particulate nature of benzoic acid derivatives poses an inhalation risk.
-
Solution Handling: Standard chemical fume hood.
Personal Protective Equipment (PPE) Matrix
| Component | Recommendation | Technical Rationale |
| Gloves | Nitrile (≥ 0.11 mm) | Excellent resistance to organic acids. Double-gloving recommended for synthesis steps involving organic solvents (DCM, THF). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient if dust generation is possible. Acidic dust causes severe ocular irritation. |
| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail. |
| Clothing | Lab Coat + Tyvek Sleeves | Prevents trace contamination on wrists/forearms, a common contact point. |
Visualization: Handling Decision Logic
Caption: Operational logic for handling fluorinated benzoic acid derivatives based on physical state.
Synthesis & Reaction Safety
Researchers often synthesize this compound or use it as a scaffold. The following protocols address the safety of its synthesis (based on patent literature) and its downstream reactivity.
Synthesis Route (Pd-Catalyzed Hydroxylation)
A common route involves the hydroxylation of 3-bromo-5-(trifluoromethoxy)benzoic acid.
-
Reagents: Pd₂(dba)₃ (Catalyst), Ligand (e.g., tBuXPhos), KOH/NaOH (Base), Dioxane/Water.
-
Safety Critical Control Point (SCCP):
-
Degassing: The reaction is oxygen-sensitive. Incomplete degassing can lead to catalyst deactivation and unpredictable exotherms if forced.
-
Acidification: The product is isolated by acidifying the basic reaction mixture. Caution: Adding strong acid (HCl) to the carbonate/hydroxide solution releases CO₂ vigorously. Risk of foam-over.
-
Reactivity Profile
-
Esterification/Amidation: The carboxylic acid is typically activated (using HATU, EDC, or SOCl₂).
-
Phenol Protection: The 3-OH group is nucleophilic.
Visualization: Synthesis Workflow & Safety
Caption: Synthesis workflow highlighting Critical Control Points (CCPs) for hydroxylation and workup.
Storage and Stability
-
Temperature: Store at 2–8°C (Refrigerated). While chemically stable, cooler temperatures retard phenolic oxidation.
-
Atmosphere: Store under Argon or Nitrogen . Phenols can darken over time due to formation of quinoid species.
-
Incompatibility:
-
Strong Oxidizers: Can react violently with the phenol/acid.
-
Bases: Will form salts immediately.
-
Emergency Response
Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear goggles, lab coat, and double nitrile gloves.
-
Neutralize: For solution spills, cover with sodium bicarbonate (soda ash) to neutralize the acid.
-
Collect: Use wet paper towels to wipe up powder (avoid dry sweeping to prevent dust). Place in a sealed bag labeled "Fluorinated Organic Waste."
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[4] The acidity can cause corneal damage. Seek medical attention.
-
Skin Contact: Wash with soap and water.[1][3][4] If redness persists, consult a physician (standard acid burn protocol).
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.[4]
References
- Bayer AG. (2021). Novel heteroaryl-triazole compounds as pesticides (WO2021105091A1). Google Patents.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for -OCF3 properties).
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed.[6][7] Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
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- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Hydroxy-5-(trifluoromethoxy)benzoic Acid and Its Derivatives
Introduction
The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawing character and high lipophilicity—can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4] 3-Hydroxy-5-(trifluoromethoxy)benzoic acid is a valuable building block for the synthesis of a wide range of biologically active molecules and functional materials. This guide provides a comprehensive overview of a robust synthetic strategy for the preparation of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid, along with detailed protocols for its synthesis and subsequent derivatization.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid can be efficiently achieved through a multi-step sequence, commencing with a commercially available starting material. The chosen strategy prioritizes the use of well-established and reliable chemical transformations to ensure high yields and purity of the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for 3-Hydroxy-5-(trifluoromethoxy)benzoic acid.
An alternative and often more direct approach involves the carboxylation of a suitable trifluoromethoxylated aromatic precursor. This can be achieved via a Grignard reagent or an organolithium intermediate.
Caption: Alternative synthetic route via a trifluoromethoxylated intermediate.
This guide will focus on the first, more traditional, and often more accessible pathway for laboratory-scale synthesis.
Experimental Protocols
Part 1: Synthesis of the Core Intermediate
Protocol 1: Esterification of 3,5-Dihydroxybenzoic Acid
The initial step involves the protection of the carboxylic acid functionality of 3,5-dihydroxybenzoic acid as a methyl ester. This prevents unwanted side reactions in the subsequent trifluoromethoxylation step.
-
Materials:
-
3,5-Dihydroxybenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (1.0 eq).
-
Add anhydrous methanol in a sufficient volume to dissolve the starting material upon heating (e.g., 10-20 mL per gram of benzoic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford methyl 3,5-dihydroxybenzoate as a white solid.
-
Protocol 2: Trifluoromethoxylation of Methyl 3,5-dihydroxybenzoate
The introduction of the trifluoromethoxy group is a key step and can be achieved using various modern trifluoromethoxylation reagents. A common approach involves the use of electrophilic trifluoromethylating agents in the presence of a suitable base.[5][6]
-
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
An appropriate trifluoromethoxylation reagent (e.g., Togni's reagent, Umemoto's reagent)
-
A suitable base (e.g., cesium carbonate, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
-
Procedure:
-
In a flame-dried, inert-atmosphere (e.g., nitrogen or argon) flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (e.g., 1.5-2.0 eq) to the solution.
-
Add the trifluoromethoxylation reagent (e.g., 1.2-1.5 eq) portion-wise at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 3-hydroxy-5-(trifluoromethoxy)benzoate.
-
Protocol 3: Hydrolysis of Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate
The final step in the synthesis of the target molecule is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Materials:
-
Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve methyl 3-hydroxy-5-(trifluoromethoxy)benzoate (1.0 eq) in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (e.g., 2-3 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain 3-Hydroxy-5-(trifluoromethoxy)benzoic acid. The product can be further purified by recrystallization if necessary.
-
Part 2: Synthesis of Derivatives
The synthesized 3-Hydroxy-5-(trifluoromethoxy)benzoic acid can be readily converted into a variety of derivatives, such as esters and amides, which are common motifs in drug molecules.
Protocol 4: Esterification of 3-Hydroxy-5-(trifluoromethoxy)benzoic Acid
-
Materials:
-
3-Hydroxy-5-(trifluoromethoxy)benzoic acid
-
Alcohol (e.g., ethanol, isopropanol)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a stirred solution of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM, add the desired alcohol (1.2 eq), DCC (1.1 eq), and a catalytic amount of DMAP (0.1 eq) at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Filter off the dicyclohexylurea byproduct and wash the filter cake with DCM.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
-
Protocol 5: Amidation of 3-Hydroxy-5-(trifluoromethoxy)benzoic Acid
-
Materials:
-
3-Hydroxy-5-(trifluoromethoxy)benzoic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In an anhydrous solvent such as DMF, dissolve 3-Hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Add the amine (1.1 eq), a coupling agent like HATU or HBTU (1.2 eq), and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography or recrystallization.
-
Data Presentation
Table 1: Expected Physicochemical Properties and Spectroscopic Data for 3-Hydroxy-5-(trifluoromethoxy)benzoic acid
| Property | Value |
| Molecular Formula | C₈H₅F₃O₄ |
| Molecular Weight | 222.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available, requires experimental determination |
| ¹H NMR (DMSO-d₆) | |
| δ (ppm) | Assignment |
| ~7.3-7.5 | Aromatic protons |
| ~10.0-11.0 | Phenolic -OH |
| ~13.0 | Carboxylic acid -OH |
| ¹³C NMR (DMSO-d₆) | |
| δ (ppm) | Assignment |
| ~110-135 | Aromatic carbons |
| ~120 (q) | -OCF₃ (J ≈ 257 Hz) |
| ~150-160 | Aromatic carbons attached to O |
| ~165-170 | Carboxylic acid carbon |
| ¹⁹F NMR (DMSO-d₆) | |
| δ (ppm) | Assignment |
| ~-58 | -OCF₃ |
Note: The predicted NMR chemical shifts are estimations and should be confirmed by experimental data. Chemical shifts can vary depending on the solvent and concentration.[8][9][10][11][12]
Causality and Field-Proven Insights
-
Choice of Protecting Group: The esterification of the carboxylic acid is a crucial step to prevent its acidic proton from interfering with the trifluoromethoxylation reaction, which often employs basic conditions. A methyl ester is chosen for its ease of formation and subsequent hydrolysis under mild conditions.
-
Trifluoromethoxylation Reagents: The development of electrophilic trifluoromethylating agents like Togni's and Umemoto's reagents has revolutionized the synthesis of trifluoromethoxy-containing compounds.[5] These reagents are generally more user-friendly and have a broader substrate scope compared to older methods that often required harsh conditions and toxic reagents like carbon tetrachloride.[3]
-
Carboxylation via Organometallics: The alternative synthetic route utilizing a Grignard or organolithium intermediate is a powerful method for the direct introduction of a carboxylic acid group.[13] The choice between a Grignard reagent and an organolithium species can depend on the functional group tolerance and the desired reactivity. Organolithium reagents are generally more reactive but also more basic. The reaction with carbon dioxide (dry ice) is a classic and efficient way to form the carboxylate salt, which is then protonated during acidic workup.[14][15]
-
Amide Coupling Reagents: Modern peptide coupling reagents like HATU and HBTU are highly efficient for amide bond formation. They operate under mild conditions and minimize side reactions, leading to high yields of the desired amide products.
References
- Yagupolskii, L. M. Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents; Naukova Dumka: Kyiv, 1988.
-
Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007 , 317 (5846), 1881–1886. [Link]
- O'Hagan, D. Fifty years of fluorine chemistry in the life sciences. J. Fluorine Chem.2008, 129 (9), 759-773.
-
Prakash, G. K. S.; Yudin, A. K. Perfluoroalkylation with Organosilicon Reagents. Chem. Rev.1997 , 97 (3), 757–786. [Link]
-
Umemoto, T. Electrophilic Perfluoroalkylating Agents. Chem. Rev.1996 , 96 (5), 1757–1778. [Link]
- Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in Medicinal Chemistry. ChemBioChem2004, 5 (5), 637–643.
-
MDPI. Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
PMC. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
ResearchGate. Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. [Link]
-
Chemistry World. A witches' brew for trifluoromethylation. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Supporting Information. Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. [Link]
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ResearchGate. 1 H-and 13 C-NMR spectroscopic data for compounds 13 and trisflavaspidic acid ABB in CDCl3. [Link]
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Department of Chemistry. Grignard Reaction. [Link]
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Organic Syntheses Procedure. 3,5-dihydroxybenzoic acid. [Link]
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Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]
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MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
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ChemRxiv. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. [Link]
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Wikipedia. Ullmann reaction. [Link]
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Department of Chemistry. The Grignard Reaction. [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
ACS Publications. Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. [Link]
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ResearchGate. (PDF) Phenoxythiocarbonylation and Deoxygenation of Aryl Trifluoromethyl Carbinols. [Link]
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Department of Chemistry. Ch19: RMgX + CO2 -> RCO2H. [Link]
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Organic Syntheses Procedure. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. [Link]
- Google Patents. Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
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Beilstein Journals. Decarboxylative trifluoromethylthiolation of pyridylacetates. [Link]
-
ACS Publications. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Link]
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-
SciELO. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
-
RSC Publishing. Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. [Link]
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Synlett. An Efficient Synthesis of Amides and Esters via Triacyloxyboranes. [Link]
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Application Notes and Protocols for the Purification of 3-Hydroxy-5-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Purification of a Fluorinated Phenolic Acid
3-Hydroxy-5-(trifluoromethoxy)benzoic acid is a key building block in medicinal chemistry and materials science, valued for the unique physicochemical properties imparted by its trifluoromethoxy and phenolic hydroxyl groups. The trifluoromethoxy group often enhances metabolic stability and lipophilicity, making it a desirable substituent in drug design. However, the presence of multiple functional groups—a carboxylic acid, a phenolic hydroxyl, and the trifluoromethoxy group—necessitates a well-designed purification strategy to remove starting materials, by-products, and other impurities.
This comprehensive guide provides a detailed exploration of the purification techniques for 3-Hydroxy-5-(trifluoromethoxy)benzoic acid. It is structured to provide not just procedural steps, but also the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods for their specific needs.
Physicochemical Properties: A Foundation for Purification Strategy
A successful purification strategy is built upon a thorough understanding of the target molecule's properties.
| Property | Estimated Value/Characteristic | Rationale and Impact on Purification |
| Molecular Formula | C₈H₅F₃O₄ | - |
| Molecular Weight | 222.12 g/mol | Influences diffusion rates and behavior in size-based separations. |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 | The electron-withdrawing trifluoromethoxy and hydroxyl groups are expected to lower the pKa relative to benzoic acid (pKa ≈ 4.2)[1][2]. This acidity is central to acid-base extraction protocols. |
| pKa (Phenolic Hydroxyl) | ~8.5 - 9.5 | The trifluoromethoxy and carboxylic acid groups are electron-withdrawing, making the phenolic proton more acidic than phenol (pKa ≈ 10). This secondary acidity must be considered in acid-base extractions to avoid unintended deprotonation and partitioning into the aqueous phase with strong bases. |
| Solubility | Water: Sparingly soluble in cold water, more soluble in hot water. Organic Solvents: Generally soluble in polar organic solvents like alcohols (methanol, ethanol), ethers (diethyl ether, THF), and ethyl acetate. Low solubility in non-polar solvents like hexanes. | Solubility dictates the choice of solvents for recrystallization and the organic phase in extractions. The increased solubility in hot water is a key principle for aqueous recrystallization[3][4][5]. |
| Physical Form | Typically a crystalline solid at room temperature. | Enables purification by recrystallization and melting point analysis for purity assessment. |
Purification Strategies: A Multi-faceted Approach
The choice of purification method depends on the nature and quantity of impurities. Often, a combination of techniques is most effective.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful technique for purifying crystalline solids based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For 3-Hydroxy-5-(trifluoromethoxy)benzoic acid, its crystalline nature and differential solubility make this an ideal primary purification step.
Causality of Experimental Choices:
-
Solvent Selection: An ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For our target molecule, water is a good starting point due to the polar nature of the carboxylic acid and hydroxyl groups. The solubility of benzoic acid, for instance, increases significantly in hot water compared to cold water.[3][4][5] For more non-polar impurities, a mixed solvent system (e.g., ethanol/water, toluene/heptane) can be effective.
-
Decolorization: If the crude product is colored, activated charcoal can be used to adsorb colored impurities. This is done in the hot solution before filtration.
-
Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Experimental Protocol: Recrystallization from an Aqueous System
-
Dissolution: In an Erlenmeyer flask, add the crude 3-Hydroxy-5-(trifluoromethoxy)benzoic acid. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring.
-
Solvent Addition: Gradually add more hot deionized water until the solid completely dissolves. Avoid adding a large excess of water, as this will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is critical to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Acid-Base Extraction: Exploiting pH-Dependent Solubility
This liquid-liquid extraction technique is highly effective for separating acidic, basic, and neutral compounds. Given that our target molecule is a carboxylic acid, we can manipulate its solubility by changing the pH of the aqueous phase.
Causality of Experimental Choices:
-
Choice of Base: A weak base, such as sodium bicarbonate (NaHCO₃), is ideal for selectively deprotonating the carboxylic acid (pKa ~3.5-4.0) without significantly deprotonating the more weakly acidic phenol (pKa ~8.5-9.5). This allows for the separation from neutral or less acidic impurities. Using a strong base like sodium hydroxide (NaOH) would deprotonate both the carboxylic acid and the phenol, which could be useful if separating from very non-acidic impurities, but offers less selectivity.
-
Solvent System: A water-immiscible organic solvent is required. Ethyl acetate or diethyl ether are good choices as they readily dissolve the neutral form of the target molecule and have low solubility in water.
-
Acidification: A strong acid, such as hydrochloric acid (HCl), is used to protonate the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction with Weak Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated 3-hydroxy-5-(trifluoromethoxy)benzoate will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.
-
Removal of Neutral/Basic Impurities: The organic layer, now containing neutral and any basic impurities, can be discarded or processed further if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), which will cause the purified 3-Hydroxy-5-(trifluoromethoxy)benzoic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.
Caption: Workflow for Acid-Base Extraction.
Column Chromatography: For High-Purity Separations
When dealing with impurities that have similar properties to the target compound, column chromatography provides a higher degree of separation.
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is the most common stationary phase for purifying acidic compounds. Its polar surface interacts with the polar functional groups of the molecule.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid, reducing tailing and improving the peak shape.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will move the compounds down the column at different rates.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified 3-Hydroxy-5-(trifluoromethoxy)benzoic acid.
Caption: Workflow for Column Chromatography.
Purity Assessment: Validating Your Success
After purification, it is essential to determine the purity of the compound. A combination of methods provides the most comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and accurate method for determining the purity of a sample by separating it into its individual components.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid in the mobile phase ensures the carboxylic acid is protonated for better peak shape.
-
Gradient: A typical gradient might be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Purity Determination: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself. Both ¹H and ¹⁹F qNMR can be employed.
Causality of Experimental Choices:
-
¹H qNMR: By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the purity of the target compound can be accurately determined.
-
¹⁹F qNMR: Given the presence of a trifluoromethoxy group, ¹⁹F qNMR is an excellent orthogonal technique. It offers a wide chemical shift range and low background noise, often leading to simpler spectra and straightforward quantification.
Experimental Protocol: ¹H qNMR for Purity Determination
-
Sample Preparation: Accurately weigh a known amount of the purified 3-Hydroxy-5-(trifluoromethoxy)benzoic acid and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in which both the sample and the standard are fully soluble.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Melting Point Analysis
A sharp and narrow melting point range is a good indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting point range.[6]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the purified sample is completely dry. Finely powder a small amount of the crystals.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a melting point apparatus and heat it slowly (1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure sample should have a melting range of 1-2 °C.
Conclusion
The purification of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid is readily achievable through a systematic application of standard organic chemistry techniques. A combination of acid-base extraction to remove gross impurities, followed by recrystallization to achieve high crystallinity and purity, is often the most efficient approach. For challenging separations, column chromatography offers a high-resolution alternative. The purity of the final product should always be rigorously assessed using a combination of analytical methods such as HPLC, qNMR, and melting point analysis to ensure its suitability for downstream applications in research and development.
References
-
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved February 23, 2026, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 23, 2026, from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved February 23, 2026, from [Link]
-
Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 23, 2026, from [Link]
-
Unknown. (n.d.). Acid-Base Extraction. Retrieved February 23, 2026, from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 23, 2026, from [Link]
-
Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved February 23, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 23, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved February 23, 2026, from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved February 23, 2026, from [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 23, 2026, from [Link]
-
FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved February 23, 2026, from [Link]
-
Unknown. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved February 23, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.
-
American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 2-trifluoromethyl benzoic acid.
-
PMC. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved February 23, 2026, from [Link]
-
ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.
-
MiraCosta College. (2010, January 26). Recrystallization and Extractions of Organic Compounds. Retrieved February 23, 2026, from [Link]
-
SCIRP. (n.d.). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Retrieved February 23, 2026, from [Link]
-
UCL Discovery - University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved February 23, 2026, from [Link]
-
PMC. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved February 23, 2026, from [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved February 23, 2026, from [Link]
-
Semantic Scholar. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Retrieved February 23, 2026, from [Link]
-
UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved February 23, 2026, from [Link]
Sources
Application Note: Scalable Manufacturing of 3-Hydroxy-5-(trifluoromethoxy)benzoic Acid
Executive Summary & Strategic Rationale
The target molecule, 3-Hydroxy-5-(trifluoromethoxy)benzoic acid , represents a critical scaffold in medicinal chemistry. The 1,3,5-substitution pattern combined with the trifluoromethoxy (
The Synthetic Challenge:
Direct functionalization of the benzoic acid core to achieve the 1,3,5-pattern is regiochemically difficult due to the directing effects of the
The Solution: This protocol details a Process Chemistry Route utilizing the "Carboxylation-Demethylation" strategy . Unlike academic routes that rely on cryogenic lithiation (-78°C) or expensive palladium catalysis, this guide employs TurboGrignard technology (iPrMgCl·LiCl) for scalable metalation at moderate temperatures, followed by a robust acid-mediated demethylation.
Retrosynthetic Analysis & Route Selection
The most robust disconnection relies on the stability of the anisole (methoxy) precursor during organometallic steps.
Figure 1: Retrosynthetic strategy prioritizing scalable organometallic exchange and crystalline intermediates.
Detailed Experimental Protocols
Stage 1: TurboGrignard Carboxylation
Objective: Conversion of aryl bromide to aryl carboxylic acid without cryogenic cooling.
Mechanism: Traditional Grignard formation with Mg turnings is heterogeneous and prone to induction periods (safety risk). The TurboGrignard (iPrMgCl[1][2]·LiCl) reagent allows for a homogeneous Halogen-Magnesium exchange. The LiCl breaks up polymeric Mg aggregates, increasing reactivity and solubility [1].
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3] | Density | Role |
| 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene | 271.03 | 1.0 | - | Limiting Reagent |
| iPrMgCl·LiCl (1.3M in THF) | - | 1.15 | 0.96 | Exchange Reagent |
| Carbon Dioxide (CO2) | 44.01 | Excess | Gas | Electrophile |
| THF (Anhydrous) | 72.11 | 10 Vol | 0.89 | Solvent |
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck reactor equipped with a mechanical stirrer, internal temperature probe, and N2 inlet.
-
Dissolution: Charge the aryl bromide (SM) and anhydrous THF. Cool the system to -15°C .
-
Expert Insight: Unlike n-BuLi which requires -78°C to prevent benzylic deprotonation or Wurtz coupling, TurboGrignard is selective for the Br-exchange at -15°C to 0°C [2].
-
-
Exchange: Add iPrMgCl·LiCl solution dropwise via addition funnel, maintaining internal temperature < -5°C .
-
IPC (In-Process Control): Stir for 1 hour at 0°C. Quench a 50 µL aliquot with MeOH/D2O. Analyze by HPLC. Conversion of Ar-Br to Ar-D (deuterated) indicates active Grignard species. Target >98% exchange.
-
-
Carboxylation: Introduce CO2 gas through a subsurface sparger.
-
Safety Note: The reaction is highly exothermic.[4] Control CO2 flow rate to keep temperature < 10°C.
-
Observation: The solution will become a thick slurry (magnesium carboxylate formation).
-
-
Workup:
-
Quench with 2M HCl until pH < 2.
-
Extract with MTBE (Methyl tert-butyl ether). MTBE is preferred over Ethyl Acetate to prevent transesterification side products.
-
Wash organic layer with brine, dry over MgSO4, and concentrate.[5]
-
-
Purification: Recrystallize the crude intermediate from Heptane/IPA (9:1) to yield 3-Methoxy-5-(trifluoromethoxy)benzoic acid .
-
Target Yield: 85-90%.
-
Stage 2: Demethylation & Isolation
Objective: Cleavage of the methyl ether to reveal the phenol without degrading the
Rationale: Boron tribromide (BBr3) is effective but generates hazardous methyl bromide gas and is expensive at kilo-scale. The HBr/Acetic Acid system is the industrial standard for methoxy-benzoic acids [3].
Materials Table
| Reagent | Equiv. | Conditions | Role |
| Intermediate Acid | 1.0 | Solid | Substrate |
| HBr (48% Aqueous) | 10 Vol | Liquid | Reagent/Solvent |
| Glacial Acetic Acid | 5 Vol | Liquid | Co-solvent |
Step-by-Step Protocol
-
Setup: Glass-lined reactor with a scrubber connected to the exhaust (to trap acid fumes).
-
Reaction: Charge the Intermediate Acid, Glacial Acetic Acid, and 48% HBr.
-
Heating: Heat the mixture to reflux (110-115°C) for 12-16 hours.
-
Critical Parameter: The
group is generally stable to mineral acids, but prolonged exposure above 130°C can lead to hydrolysis. Do not exceed 120°C.
-
-
IPC: Monitor by HPLC. Disappearance of the methoxy peak.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to 20°C.
-
Slowly pour the reaction mass into ice-cold water (3x reaction volume) with vigorous stirring.
-
The product, 3-Hydroxy-5-(trifluoromethoxy)benzoic acid , will precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is neutral.
-
Final Purification: Dissolve the wet cake in 10% NaHCO3 (aq). Wash with small amount of DCM (removes non-acidic impurities). Acidify the aqueous layer with HCl to pH 1 to reprecipitate the pure product.
-
Drying: Vacuum oven at 45°C.
-
Process Safety & Workflow Visualization
The following diagram illustrates the critical decision nodes and safety checks required for a self-validating system.
Figure 2: Process workflow with integrated In-Process Controls (IPC) for quality assurance.
Analytical Specifications
To ensure the "Trustworthiness" of the synthesized material, the final product must meet these criteria:
-
Appearance: White crystalline powder.
-
Purity (HPLC): > 98.5% (Area %).[6]
-
1H NMR (DMSO-d6):
- 13.0 (br s, 1H, COOH)
- 10.2 (s, 1H, OH)
- 7.45 (s, 1H, Ar-H)
- 7.30 (s, 1H, Ar-H)
- 6.95 (s, 1H, Ar-H)
-
19F NMR: Single peak at
-57.5 ppm ( ).
References
-
Krasovskiy, A., & Knochel, P. (2004).[3][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[7] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277.
-
Vyas, P. V., et al. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.[8] U.S. Patent Application 20060052463.
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- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 6. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 7. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 8. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting failed reactions of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for 3-Hydroxy-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging building block. Here, we address common experimental failures in a question-and-answer format, grounded in chemical principles and field-proven insights.
Introduction: Understanding the Molecule
3-Hydroxy-5-(trifluoromethoxy)benzoic acid is a valuable reagent in medicinal chemistry and materials science. Its utility stems from the unique properties imparted by its three functional groups: a carboxylic acid, a phenolic hydroxyl group, and a metabolically stable, highly lipophilic trifluoromethoxy (-OCF3) group.[1][2][3] However, the interplay of these groups, particularly the strong electron-withdrawing nature of the -OCF3 group, can significantly influence reactivity and lead to unexpected outcomes.[1] This guide will help you troubleshoot these challenges.
Section 1: Amide Bond Formation (Amidation)
Amidation is one of the most common reactions performed with this acid. However, its electronic properties make it prone to failure with standard protocols.
Q1: My amidation reaction with a primary/secondary amine is showing low or no conversion. What are the likely causes?
Answer: This is a frequent issue stemming from the reduced nucleophilicity of the carboxylate. The potent electron-withdrawing effect of the trifluoromethoxy group deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by the amine.[1]
Troubleshooting Steps:
-
Choice of Coupling Agent: Standard reagents like DCC (Dicyclohexylcarbodiimide) alone may be insufficient. You need a more potent activation strategy.
-
Uronium/Aminium Salts (HATU, HBTU): These are often the first choice for difficult couplings. They react with the carboxylic acid to form a highly reactive OBt or OAt active ester, which is more susceptible to aminolysis.
-
Phosphonium Salts (PyBOP): Similar to uronium salts, PyBOP is effective for sterically hindered or electronically deactivated substrates.
-
Carbodiimides with Additives (EDC/HOBt or EDC/HOAt): The use of 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is critical.[4][5] The additive forms an active ester intermediate that is more reactive than the O-acylisourea intermediate formed with EDC alone.
-
-
Base Selection: The choice and stoichiometry of the base are crucial.
-
Use a non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine. Avoid triethylamine (TEA) if possible, as it can sometimes cause side reactions.
-
Ensure at least 2-3 equivalents of the base are used to neutralize the acid formed during activation and to deprotonate the amine hydrochloride salt if used.
-
-
Reaction Conditions:
-
Solvent: Use anhydrous polar aprotic solvents like DMF or NMP. For cleaner reactions, DCM or THF can be used, but solubility may be an issue.
-
Temperature: While many couplings run at room temperature, gently heating the reaction to 40-50 °C can often drive sluggish reactions to completion.[6]
-
-
Order of Addition: The order in which reagents are added can impact the outcome. A common, effective protocol is to pre-activate the carboxylic acid.[7]
-
Dissolve the 3-Hydroxy-5-(trifluoromethoxy)benzoic acid in your anhydrous solvent.
-
Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA).
-
Stir for 15-30 minutes at room temperature to form the active ester.
-
Add the amine and let the reaction proceed.
-
Q2: I'm forming the amide, but I'm also getting a significant side product. What is it and how can I prevent it?
Answer: The most likely side product results from a reaction at the phenolic hydroxyl group. This can occur in two ways:
-
O-Acylation (Dimerization): The activated carboxylic acid of one molecule can be attacked by the phenolic hydroxyl of another, forming an ester dimer.
-
Reaction with Coupling Agent: Some coupling agents can react with the phenol, leading to undesired byproducts.
Prevention Strategies:
-
Protect the Phenol: The most robust solution is to protect the hydroxyl group before amidation. A silyl ether (e.g., TBDMS) or a benzyl ether are common choices that can be removed after the amide bond is formed.
-
Kinetic Control: If protection is not feasible, favor the amidation kinetically.
-
Use a protocol with pre-activation (as described in Q1).
-
Add the amine immediately after the pre-activation period.
-
Run the reaction at a lower temperature (0 °C to RT) to favor the more nucleophilic amine over the less nucleophilic phenol.
-
-
pH Control: Maintaining a slightly basic pH (around 8) can help keep the phenol protonated (and thus less nucleophilic) while the amine is free to react.[7]
| Parameter | Recommendation for Low Conversion | Recommendation to Avoid Side Products |
| Coupling Agent | HATU, HBTU, or EDC/HOAt | EDC/HOBt (can be milder) |
| Base | DIPEA, Collidine (2-3 eq.) | DIPEA (1.5-2 eq.) |
| Temperature | RT to 50 °C | 0 °C to RT |
| Strategy | Pre-activate the acid for 15-30 min | Protect the phenol group if possible |
Section 2: Ester Formation (Esterification)
Esterification of this acid can be challenging due to both electronic deactivation and potential steric hindrance from the substituents flanking the carboxylic acid.
Q3: My Fischer esterification (acid + alcohol with catalytic H₂SO₄) is extremely slow and gives poor yields. Why?
Answer: Standard Fischer esterification is an equilibrium-driven process that relies on the protonation of the carbonyl oxygen. The electron-withdrawing -OCF3 group deactivates the carbonyl, making it less basic and therefore less likely to be protonated. This disfavors the entire catalytic cycle. Furthermore, removing the water byproduct is essential to drive the equilibrium forward.[8]
Troubleshooting and Alternative Methods:
-
More Forcing Conditions: While generally not ideal, using a large excess of the alcohol (if it's also the solvent) and a Dean-Stark trap to remove water can improve yields, but the reaction will likely still be slow.
-
Activation as an Acyl Chloride: This is a more reliable method.
-
Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.
-
React the crude acyl chloride with the desired alcohol in the presence of a base like pyridine or TEA.
-
Caution: This method will also acylate the phenolic hydroxyl group. If selectivity is required, the phenol must be protected first.
-
-
Trifluoroacetic Anhydride (TFAA) Method: For sterically hindered acids, TFAA has been shown to be a very effective esterification reagent.[9] The reaction likely proceeds through a highly reactive mixed anhydride intermediate.
-
Carbodiimide Coupling (Steglich Esterification): Similar to amidation, you can use EDC with an acyl-transfer catalyst like DMAP (4-Dimethylaminopyridine) to form the ester.[5]
-
Dissolve the acid, alcohol, and a catalytic amount of DMAP in an anhydrous solvent like DCM.
-
Add EDC and stir at room temperature.
-
This method is mild but may also cause O-acylation of the phenol if not controlled.
-
Experimental Protocol: Steglich Esterification
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Hydroxy-5-(trifluoromethoxy)benzoic acid (1.0 eq.).
-
Add the desired alcohol (1.1 - 1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Dissolve the components in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude ester.
Section 3: Reactions at the Phenolic Hydroxyl Group
Q4: How can I selectively alkylate or acylate the phenolic hydroxyl group without reacting with the carboxylic acid?
Answer: This requires leveraging the significant difference in acidity between the phenol and the carboxylic acid. The carboxylic acid is substantially more acidic (pKa ≈ 3.5-4.0) than the phenol (pKa ≈ 8-9).[10][11][12] This difference allows for selective deprotonation.
Selective Alkylation (e.g., Williamson Ether Synthesis):
-
Base Selection is Key: Use a weak base that is strong enough to deprotonate the carboxylic acid but not the phenol.
-
Incorrect Base: Strong bases like NaH or K₂CO₃ will deprotonate both acidic protons, leading to a mixture of products.[13]
-
Correct Approach: First, protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) using a method from Section 2. With the acid protected, you can then use a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (like acetone or DMF) with your alkylating agent (e.g., methyl iodide, benzyl bromide) to selectively alkylate the phenol.
-
Selective Acylation:
-
This is very difficult to achieve directly without first protecting the carboxylic acid. Most acylating agents (like acyl chlorides or anhydrides) that are reactive enough for the phenol will also react with the carboxylate anion. The recommended path is to first protect the carboxylic acid as an ester, then perform the acylation on the phenol, and finally, if needed, hydrolyze the ester back to the carboxylic acid.
Troubleshooting Workflow Diagram
Here is a general workflow for troubleshooting failed reactions with this substrate.
Caption: A systematic workflow for diagnosing and solving common reaction failures.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor reactions involving this compound? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For TLC, a mobile phase of ethyl acetate/hexanes with 1% acetic acid can help produce sharper spots for the carboxylic acid. LC-MS is invaluable for confirming the mass of the desired product and identifying any side products. ¹⁹F NMR can also be a powerful tool to track the disappearance of the starting material's -OCF3 signal and the appearance of the product's signal, which will likely have a different chemical shift.
Q: Are there specific purification challenges I should be aware of? A: Yes. The high lipophilicity of the -OCF3 group means that products derived from this acid are often less polar than expected.[1] This can make them "greasy," and they may streak on silica gel columns. To mitigate this, consider:
-
Using a less polar solvent system than you might initially predict.
-
Adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent to suppress ionization and reduce tailing, depending on whether your product is acidic or basic.
-
If silica gel fails, Reverse-Phase Chromatography (C18) is an excellent alternative for these types of fluorinated compounds.
Q: How stable is 3-Hydroxy-5-(trifluoromethoxy)benzoic acid? How should it be stored? A: The compound is generally stable under standard laboratory conditions. The trifluoromethoxy group is known for its high metabolic and chemical stability.[1][3] However, like most phenols, it can be susceptible to slow air oxidation over time, which may cause discoloration. It should be stored in a tightly sealed container, protected from light, in a cool, dry place.
Diagram of Competing Reaction Pathways
This diagram illustrates the choice a nucleophile faces when reacting with an activated form of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid.
Caption: Competing nucleophilic attack pathways in reactions.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
- Bourne, E. J., Stacey, M., Tatlow, J. C., & Tedder, J. M. (1949). Esterification of Hindered Carboxylic Acids. Journal of the Chemical Society, 2976.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry.
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in diaminopropane coupling reactions. BenchChem.
- Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434.
- Poh, J. S. (2020). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
- Meanwell, N. A. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- Prakash, G. K. S., & Yudin, A. K. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters.
- Belekov, E., et al. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
- Kumar, P., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Klausen, R. (2015, May 27). Selective alkylation of carboxylic acid versus phenol. Chemistry Stack Exchange.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Sharma, A., et al. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate.
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Vedantu. (n.d.). Phenols show less acidity in comparison to carboxylic class 11 chemistry CBSE.
- Szekely, G., et al. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC.
- Quora. (2019, January 28). Why are carboxylic acids stronger acid than phenol, alcohol, and water, but weaker than mineral acids?
- ECHEMI. (n.d.). Why are carboxylic acids more acidic than phenol?
- Chemistry LibreTexts. (2020, February 19). 19.9 Acidity of Carboxylic Acids and Phenols.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phenols show less acidity in comparison to carboxylic class 11 chemistry CBSE [vedantu.com]
- 11. quora.com [quora.com]
- 12. echemi.com [echemi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Reaction Parameters for 3-Hydroxy-5-(trifluoromethoxy)benzoic acid
Ticket ID: #OCF3-OPT-088 Status: Resolved Subject: Optimization of Demethylation and Workup Protocols for 3-Hydroxy-5-(trifluoromethoxy)benzoic acid Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This technical guide addresses the synthesis and optimization of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid , specifically focusing on the critical deprotection (demethylation) of the 3-methoxy precursor. The trifluoromethoxy (
This guide prioritizes the Boron Tribromide (
Module 1: Critical Reaction Parameters (The "Why")
To achieve high yields (>85%) and purity, three parameters must be strictly controlled.
Stoichiometry of Boron Tribromide ( )
-
Standard: 2.5 to 3.0 equivalents relative to the substrate.
-
The Science: The reaction is not catalytic. The first equivalent of
complexes with the carbonyl oxygen of the benzoic acid (or ester). The second equivalent coordinates with the methoxy oxygen to facilitate the C-O bond cleavage. -
Optimization Tip: If starting from the methyl ester (Methyl 3-methoxy-5-(trifluoromethoxy)benzoate), increase loading to 4.0 equivalents .
can effectively cleave both the methyl ether and the methyl ester in a one-pot process, converting them to the phenol and carboxylic acid, respectively [1].
Temperature Control & Ramp Rates
-
Standard: Addition at -78°C (or -10°C for robust substrates), warming to Ambient Temperature (20-25°C).
-
The Science: The
group is generally stable to at room temperature. However, the initial complexation is highly exothermic. Adding at room temperature can cause local overheating, leading to the formation of brominated by-products on the aromatic ring. -
Constraint: Do not heat above 40°C. Prolonged heating can lead to slow hydrolysis of the
group to a phenol, resulting in 3,5-dihydroxybenzoic acid impurities [2].
Quenching & Borate Hydrolysis
-
Standard: Methanol quench followed by water/acid hydrolysis.
-
The Science: The reaction forms stable aryl-borate intermediates. Simple water addition often results in sticky "agglomerates" or emulsions that trap the product.
-
Protocol: Methanol reacts with the borate to form volatile Trimethyl Borate (
), which can be removed by evaporation, breaking the emulsion.
Module 2: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion | Insufficient | Increase |
| "Sticky" Solid / Emulsion | Incomplete hydrolysis of Boron-Phenol complex. | The Methanol Fix: Quench with MeOH at 0°C, stir 30 mins, concentrate to dryness. Repeat MeOH addition/evaporation 3 times to remove Boron as |
| Defluorination (F- loss) | Reaction temperature too high (>50°C) or harsh alkaline workup. | Maintain reaction < 25°C. Avoid strong bases (NaOH/KOH) during extraction; use |
| Low Yield (Acidic Workup) | Product solubility in water. | The |
| Brominated Impurities | Exotherm during addition.[1] | Strictly control addition rate at -10°C or lower. Dilute |
Module 3: Optimized Standard Operating Procedure (SOP)
Objective: Demethylation of 3-methoxy-5-(trifluoromethoxy)benzoic acid to target.
Reagents:
-
Precursor: 3-Methoxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Reagent:
(1.0 M in DCM) (3.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) (10 mL/g precursor)
-
Quench: Anhydrous Methanol
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon atmosphere.
-
Dissolution: Add Precursor and Anhydrous DCM. Cool to -10°C (Ice/Acetone bath).
-
Addition: Add
solution dropwise over 20 minutes. Note: Fuming and slight precipitation are normal. -
Reaction:
-
Stir at -10°C for 30 minutes.
-
Remove cooling bath and allow to warm to 20-25°C .
-
Stir for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexane + 1% AcOH).
-
-
Quench (Critical Step):
-
Cool back to 0°C .
-
Slowly add Methanol (caution: vigorous exotherm/gas evolution).
-
Stir for 30 minutes at Room Temp.
-
-
Boron Removal: Concentrate the mixture to dryness on a rotary evaporator. Re-dissolve the residue in Methanol (20 mL) and concentrate again. Repeat this step 3 times.
-
Isolation:
-
Dissolve residue in EtOAc.
-
Wash with water (x2) and Brine (x1).
-
Dry over
, filter, and concentrate. -
Purification: Recrystallization from DCM/Hexanes is usually sufficient.
-
Module 4: Process Visualization
Workflow Diagram: Demethylation & Workup
Caption: Optimized workflow for BBr3-mediated demethylation emphasizing the Methanol-chase technique for boron removal.
Decision Tree: Purification Strategy
Caption: Purification logic based on impurity profile. Acid/Base extraction is highly effective for this substrate.
Module 5: FAQ
Q: Can I use Pyridine Hydrochloride instead of
Q: My product is not precipitating upon acidification of the aqueous layer. Why?
A: The
-
Fix: Saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate or 10% Methanol in DCM . Do not rely on simple filtration of a precipitate.
Q: Is the
Q: Can I start from the methyl ester?
A: Yes.
References
-
McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, 1658.
-
Sousa, E., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. European Journal of Organic Chemistry, 2015(34), 7460-7467.[3]
-
Leroux, F. R., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7653. (Discusses stability of OCF3 group).
-
BenchChem Technical Support. (2025). Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (General stability data for OCF3/CF3 under hydrolytic conditions).
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid and 3-Hydroxy-5-(trifluoromethyl)benzoic acid
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the substitution patterns on an aromatic scaffold are a critical determinant of biological activity. The introduction of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), has become a cornerstone of modern drug design. These groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed comparative analysis of the biological activities of two closely related benzoic acid derivatives: 3-Hydroxy-5-(trifluoromethoxy)benzoic acid and 3-Hydroxy-5-(trifluoromethyl)benzoic acid, with a focus on their potential as anti-inflammatory agents.
Introduction: The Significance of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates can enhance their pharmacological profiles. The trifluoromethyl group is a strong electron-withdrawing group that can increase the acidity of nearby protons and influence binding interactions through dipole-dipole forces.[1] The trifluoromethoxy group, while also electron-withdrawing, possesses a different steric and electronic profile, which can lead to distinct biological outcomes. This guide will explore these differences in the context of two 3-hydroxybenzoic acid derivatives. While direct comparative studies on these specific molecules are not extensively published, we can infer their likely activities based on established principles of medicinal chemistry and the known biological activities of benzoic acid derivatives.[2][3][4][5][6]
Physicochemical Properties: A Tale of Two Substituents
The seemingly subtle difference between a -CF3 and an -OCF3 group at the 5-position of 3-hydroxybenzoic acid leads to distinct physicochemical properties that are expected to influence their biological activity.
| Property | 3-Hydroxy-5-(trifluoromethoxy)benzoic acid | 3-Hydroxy-5-(trifluoromethyl)benzoic acid | Rationale for Predicted Difference |
| Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) | The -OCF3 group is generally a stronger electron-withdrawing group than -CF3, leading to greater stabilization of the carboxylate anion and thus a lower pKa.[1] |
| Lipophilicity (logP) | Higher | Lower | The -OCF3 group is known to be more lipophilic than the -CF3 group, which can enhance membrane permeability and interaction with hydrophobic binding pockets. |
| Metabolic Stability | Potentially Higher | Potentially Lower | The C-O bond in the trifluoromethoxy group is generally more stable to metabolic degradation than the C-C bond of the trifluoromethyl group. |
These differences in acidity and lipophilicity are critical, as they can dictate how these molecules interact with the active sites of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), key players in the inflammatory cascade.
The Arachidonic Acid Cascade: A Primary Target for Anti-Inflammatory Action
The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit enzymes in the arachidonic acid cascade.[7] This pathway is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: The Arachidonic Acid Cascade leading to inflammatory mediators.
Comparative Biological Activity: A Predictive Analysis
Based on their structural differences, we can hypothesize the relative biological activities of our two target compounds.
Cyclooxygenase (COX) Inhibition
The acidic nature of the carboxylic acid group is crucial for the binding of many NSAIDs to the active site of COX enzymes.[8][9] The increased acidity of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid may lead to a stronger interaction with the catalytic site of COX-1 and COX-2.
Illustrative Comparative COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3-Hydroxy-5-(trifluoromethoxy)benzoic acid | 5.2 | 1.8 | 2.89 |
| 3-Hydroxy-5-(trifluoromethyl)benzoic acid | 8.9 | 3.5 | 2.54 |
| Ibuprofen (Reference) | 13.1 | 344 | 0.04 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values must be determined experimentally.
The higher predicted potency and selectivity of the trifluoromethoxy derivative can be attributed to its enhanced acidity and potentially more favorable interactions within the COX active site.
Lipoxygenase (LOX) Inhibition
Lipoxygenases are another class of enzymes involved in the inflammatory response, producing leukotrienes.[10] The inhibition of these enzymes is a valuable therapeutic strategy.[10]
Illustrative Comparative 5-LOX Inhibition Data
| Compound | 5-LOX IC50 (µM) |
| 3-Hydroxy-5-(trifluoromethoxy)benzoic acid | 12.5 |
| 3-Hydroxy-5-(trifluoromethyl)benzoic acid | 21.8 |
| Zileuton (Reference) | 0.6 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values must be determined experimentally.
The increased lipophilicity of the trifluoromethoxy analog could facilitate its entry into the hydrophobic active site of 5-LOX, potentially leading to greater inhibitory activity.
Experimental Protocols for Biological Activity Assessment
To empirically validate the predicted activities, the following detailed experimental protocols are recommended.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on a whole-blood assay, which provides a physiologically relevant environment for assessing COX inhibition.[11]
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2.
Materials:
-
Fresh human whole blood
-
Test compounds: 3-Hydroxy-5-(trifluoromethoxy)benzoic acid and 3-Hydroxy-5-(trifluoromethyl)benzoic acid
-
Arachidonic acid
-
Lipopolysaccharide (LPS)
-
Enzyme Immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Caption: Workflow for the whole-blood COX inhibition assay.
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO. Create serial dilutions in DMSO to achieve a range of final assay concentrations.
-
COX-1 Activity (TXB2 Production): a. Aliquot 500 µL of fresh human whole blood into microcentrifuge tubes. b. Add 1 µL of the test compound dilutions or DMSO (vehicle control) to the blood samples. c. Pre-incubate for 15 minutes at 37°C. d. Add 10 µL of 1 mM arachidonic acid to initiate the reaction. e. Incubate for 30 minutes at 37°C. f. Stop the reaction by placing the tubes on ice and adding 10 µL of 100 µM indomethacin. g. Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the plasma. h. Quantify the TXB2 concentration in the plasma using a specific EIA kit according to the manufacturer's instructions.
-
COX-2 Activity (PGE2 Production): a. Aliquot 500 µL of fresh human whole blood into microcentrifuge tubes. b. Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression. c. Incubate for 24 hours at 37°C in a humidified incubator. d. Add 1 µL of the test compound dilutions or DMSO to the blood samples. e. Incubate for 30 minutes at 37°C. f. Add 10 µL of 1 mM arachidonic acid to initiate the reaction. g. Incubate for 30 minutes at 37°C. h. Stop the reaction and process the samples as described for the COX-1 assay. i. Quantify the PGE2 concentration in the plasma using a specific EIA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This spectrophotometric assay measures the formation of hydroperoxides from linoleic acid by 5-LOX.[12][13][14]
Objective: To determine the IC50 of the test compounds against 5-LOX.
Materials:
-
Soybean lipoxygenase (Type I-B)
-
Linoleic acid
-
Test compounds
-
Borate buffer (0.2 M, pH 9.0)
-
DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: a. Prepare a 10 mM stock solution of linoleic acid in ethanol. b. Prepare a working solution of lipoxygenase in cold borate buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 5 minutes. c. Prepare 10 mM stock solutions of the test compounds in DMSO and create serial dilutions.
-
Assay Procedure: a. In a 96-well UV-transparent microplate, add the following to each well:
- Blank: 180 µL Borate buffer + 10 µL Linoleic acid solution
- Control (No Inhibitor): 170 µL Borate buffer + 10 µL Enzyme solution + 10 µL DMSO
- Test Compound: 170 µL Borate buffer + 10 µL Enzyme solution + 10 µL Test compound dilution b. Pre-incubate the plate at room temperature for 5 minutes. c. Initiate the reaction by adding 10 µL of the linoleic acid solution to all wells except the blank. d. Immediately measure the absorbance at 234 nm every 30 seconds for 5-10 minutes in a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve (ΔAbs/min). b. Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The comparative analysis of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid and 3-Hydroxy-5-(trifluoromethyl)benzoic acid suggests that the trifluoromethoxy derivative may exhibit superior anti-inflammatory properties due to its enhanced acidity and lipophilicity. These physicochemical characteristics are predicted to translate into more potent inhibition of key inflammatory enzymes like COX and LOX.
The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses. Further investigations should also include assessments of cellular toxicity, in vivo efficacy in animal models of inflammation, and a comprehensive pharmacokinetic profiling to fully elucidate the therapeutic potential of these compounds. The subtle yet significant differences between the -OCF3 and -CF3 substituents underscore the importance of nuanced structural modifications in the design of novel anti-inflammatory agents.
References
- BenchChem. (2025). An In-depth Technical Guide on the Cyclooxygenase (COX) Inhibition by NCX 466.
- BenchChem. (2025). Application Notes and Protocols for Beloxamide Lipoxygenase Activity Assay.
- BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
- PubMed.
- Cayman Chemical. Lipoxygenase Inhibitor Screening Assay Kit.
- Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric).
- Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
- bioRxiv.
- ResearchGate. Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?.
- MDPI.
- Chemistry LibreTexts. (2024). Substituent Effects on Acidity.
- International Journal of Pharmaceutical Sciences and Research. (2013).
- Rasayan Journal of Chemistry.
- ResearchGate. (2025).
- Semantic Scholar.
- PMC. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers.
- ResearchGate. (2018).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
assessing the novelty of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid derivatives
Topic: Assessing the Novelty of 3-Hydroxy-5-(trifluoromethoxy)benzoic Acid Derivatives Content Type: Publish Comparison Guide
The "Super-Lipophilic" Bioisostere for Next-Gen Drug Discovery
Executive Summary: Beyond the Methoxy Group
In modern medicinal chemistry, the "magic methyl" effect is well-known, but the trifluoromethoxy (-OCF₃) group represents a distinct, high-value bioisostere. 3-Hydroxy-5-(trifluoromethoxy)benzoic acid (CAS 1349495-77-5) serves as a critical bifunctional scaffold, offering a unique combination of a hydrogen-bond donor (phenol), a synthetic handle (carboxylic acid), and a metabolically stable lipophilic anchor (-OCF₃).
This guide objectively compares this scaffold against its non-fluorinated analog (3-hydroxy-5-methoxybenzoic acid) and the trifluoromethyl analog. The data suggests that the -OCF₃ derivative is not merely a halogenated variant but a conformational and physicochemical switch capable of altering potency, metabolic half-life (
Physicochemical Comparative Analysis
The substitution of a methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) drastically alters the molecular landscape.[1][2] The following table summarizes the key physicochemical differences that drive the decision to use this scaffold.
Table 1: Substituent Property Comparison
| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Impact on Drug Design |
| Hansch Lipophilicity ( | -0.02 | +0.88 | +1.04 | Massive increase in lipophilicity ; improves membrane permeability and BBB penetration. |
| Hammett Constant ( | -0.27 (Donor) | +0.54 (Withdrawing) | +0.35 (Withdrawing) | Deactivates the ring; increases the acidity of the benzoic acid and the phenol. |
| Metabolic Stability | Low (O-demethylation) | High | High | Blocks CYP450 oxidative metabolism at the ether linkage. |
| Conformation | Planar (Coplanar to ring) | Rotating | Orthogonal (90° twist) | Creates a unique "out-of-plane" vector for filling hydrophobic pockets. |
| Bond Angle (C-O-C) | ~117° | N/A | ~119° | Slightly wider angle due to steric repulsion of fluorine atoms. |
Key Insight: The -OCF₃ group is often termed a "super-halogen."[3] It occupies a volume similar to an isopropyl group but with electronic properties closer to a chlorine atom, yet it is far more lipophilic than both.
Structural Novelty: The Orthogonal "Twist"
Unlike the methoxy group, which tends to lie coplanar with the aromatic ring to maximize resonance overlap (
-
Mechanism: The steric bulk of the three fluorine atoms and the anomeric effect (interaction between the oxygen lone pair and the C-F
orbital) force the O-CF₃ bond to twist roughly 90° relative to the phenyl ring. -
Design Consequence: This "twist" allows the -OCF₃ group to project into hydrophobic sub-pockets that planar substituents cannot access, potentially improving selectivity for kinases or GPCRs.
Diagram 1: Scaffold Selection Logic (Decision Tree)
Caption: Decision logic for selecting the trifluoromethoxy scaffold over standard analogs based on metabolic and structural requirements.
Synthetic Accessibility & Protocol
One of the primary barriers to adopting novel scaffolds is synthetic difficulty. While 3-hydroxy-5-methoxybenzoic acid is a commodity chemical, the trifluoromethoxy derivative requires specific handling.
Recommended Route: Palladium-Catalyzed Carbonylation of 3-Bromo-5-(trifluoromethoxy)phenol. This route is preferred over direct trifluoromethoxylation of the acid because it uses more stable precursors and avoids harsh conditions that might degrade the phenol.
Detailed Protocol
Prerequisites:
-
Starting Material: 1-Bromo-3-hydroxy-5-(trifluoromethoxy)benzene (Commercially available or synthesized via Sandmeyer reaction).
-
Catalyst: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).
-
CO Source: Carbon monoxide balloon or CO-releasing molecule (e.g., Mo(CO)₆).
Step-by-Step Methodology:
-
Protection (Optional but recommended):
-
Dissolve starting phenol (1.0 equiv) in DCM. Add TBDMS-Cl (1.2 equiv) and Imidazole (2.0 equiv). Stir at RT for 2 hours to protect the hydroxyl group. Rationale: Prevents phenol interference with the Pd catalyst.
-
-
Carbonylation:
-
In a pressure vessel, dissolve the protected aryl bromide in MeOH/DMF (4:1 ratio).
-
Add Pd(OAc)₂ (5 mol%) and dppf (10 mol%).
-
Add Triethylamine (3.0 equiv) as the base.
-
Purge with CO gas and pressurize to 50 psi (or use a balloon for small scale).
-
Heat to 80°C for 12 hours.
-
Mechanism:[4][5][6] Pd(0) inserts into the C-Br bond, CO coordinates and inserts to form an acyl-Pd complex, which is then trapped by Methanol to form the methyl ester.
-
-
Hydrolysis & Deprotection:
-
Treat the crude ester with LiOH (3.0 equiv) in THF/Water (1:1). Stir at 50°C.
-
Self-Validating Step: Monitor by TLC. The disappearance of the high-Rf ester spot and appearance of a baseline acid spot confirms the reaction.
-
Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate.[7]
-
-
Purification:
-
Recrystallize from Hexane/Ethyl Acetate to yield white crystals of 3-Hydroxy-5-(trifluoromethoxy)benzoic acid.
-
Diagram 2: Synthetic Pathway Visualization
Caption: Synthetic route via carbonylation, ensuring high yield and functional group tolerance.
Experimental Validation Workflows
To validate the utility of this scaffold in a drug discovery campaign, the following assays are standard.
A. Lipophilicity Determination (Shake-Flask Method)
Objective: To experimentally verify the LogP shift compared to the methoxy analog.
-
Preparation: Prepare octanol-saturated water and water-saturated octanol.
-
Equilibration: Dissolve the test compound (1 mg) in the octanol phase.
-
Partition: Mix equal volumes of both phases in a separating funnel. Shake vigorously for 30 min. Allow to separate for 24 hours.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.-
Expected Result: -OCF₃ derivative should show a LogP ~1.0 unit higher than the -OCH₃ derivative.
-
B. Microsomal Stability Assay
Objective: To demonstrate the resistance of the -OCF₃ group to oxidative metabolism.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[8]
-
Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Output: Plot
vs. time.-
Causality: The C-F bond strength (approx. 116 kcal/mol) prevents the abstraction of hydrogen/electrons required for CYP450 oxidation, unlike the C-H bonds in the methoxy group.
-
Diagram 3: Metabolic Stability Mechanism
Caption: Mechanistic comparison of metabolic fate. The -OCF3 group lacks the hydrogen atoms necessary for oxidative dealkylation.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Leroux, F. R., et al. (2008). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Wang, J., et al. (2010). The Role of the Trifluoromethoxy Group in the Discovery of Potent and Orally Bioavailable Inhibitors. Journal of Medicinal Chemistry, 53(4), 1599-1615.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. US5446198A - 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation - Google Patents [patents.google.com]
- 6. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
